

# The Strategy: Modifying the Pyridone Motif

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**Compound Focus:** PF-06726304

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Research indicates that a key challenge with EZH2 inhibitors, including **PF-06726304**, is their poor brain penetrance due to active efflux by transporters like P-glycoprotein (P-gp) at the blood-brain barrier [1]. A proposed strategy to mitigate this is to **reduce the number of hydrogen bond donors** in the molecule, as this property is known to influence P-gp substrate activity [1].

For **PF-06726304** and similar inhibitors, this was achieved by **methylating the free N-H group on the conserved pyridone ring** [1]. This modification aims to reduce the compound's recognition by efflux transporters.

The table below summarizes the key improvements in permeability and efflux ratio achieved by this modification on a close analogue of **PF-06726304** [1].

Parameter	Parent Compound (2)	N-Methylated Analog (5)
EZH2 Biochemical IC <sub>50</sub>	1.0 nM	14 nM
Cellular IC <sub>50</sub> (H3K27me3)	16 nM	580 nM
MDCK/MDR1 Permeability (AB, nm/s)	37	105
Efflux Ratio	4.8	0.95
Unbound Brain-to-Blood Ratio (Kp,uu)	< 0.003	0.29

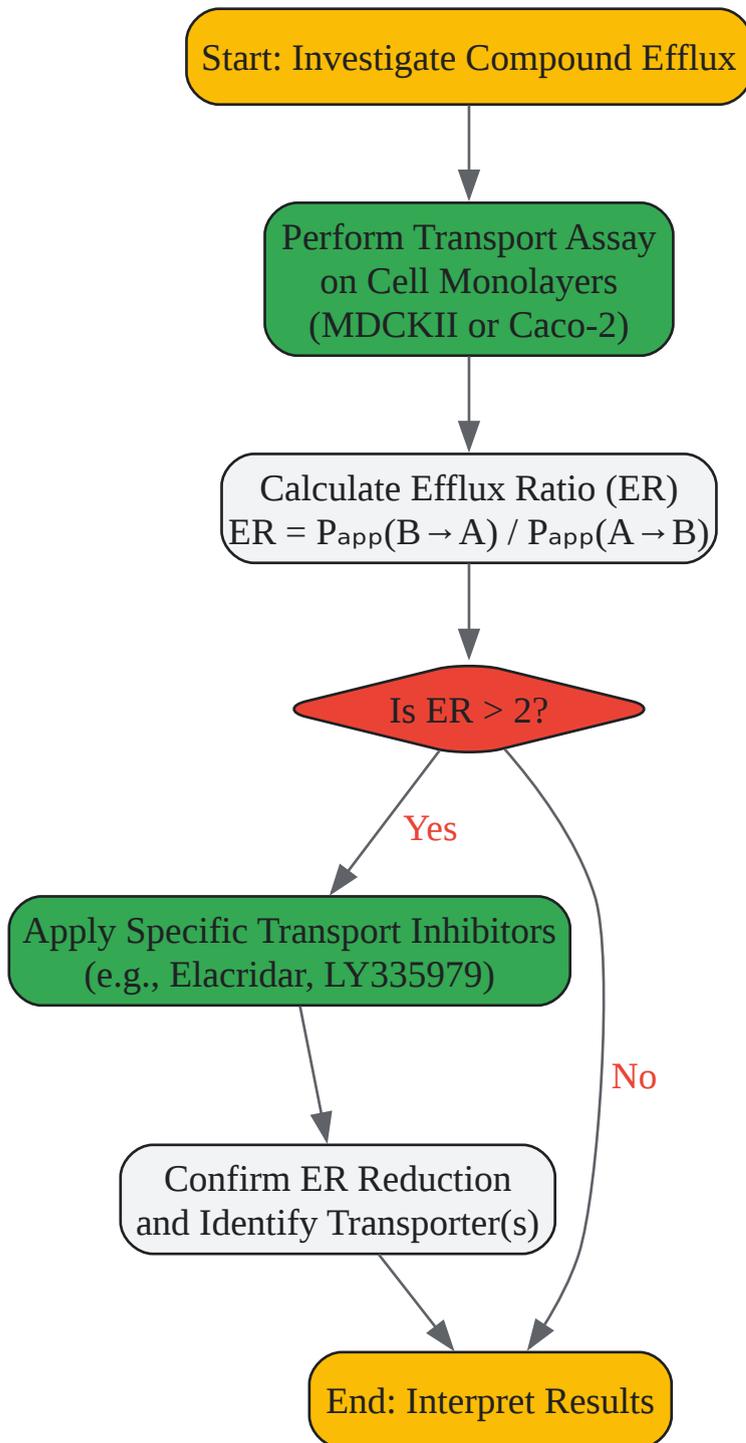
As the table shows, while the N-methylation strategy caused an expected drop in cellular potency, it successfully **reduced the efflux ratio from 4.8 to 0.95** and significantly improved brain penetration [1].

## Experimental Evaluation of Efflux

To assess the success of such modifications, researchers typically use cell-based assays to quantify transporter-mediated efflux. The core methodology involves using **Caco-2 cell monolayers** or transfected **MDCKII cells**:

- **Cell Model:** Caco-2 cells (which express endogenous P-gp and BCRP) or MDCKII cells transfected with human MDR1 (P-gp) or BCRP [2] [3].
- **Measurement of Permeability:** The experiment measures the apparent permeability coefficient ( $P_{app}$ ) in both the apical-to-basal (A-B) and basal-to-apical (B-A) directions.
- **Calculation of Efflux Ratio (ER):** This is a key metric calculated as:  $(ER = P_{app}(B-A) / P_{app}(A-B))$  An ER significantly greater than 2.0 suggests active efflux [2].
- **Use of Inhibitors:** To confirm the role of specific transporters, selective inhibitors are used:
  - **P-gp selective inhibitor:** LY335979 [2].
  - **BCRP/P-gp dual inhibitor:** WK-X-34 [2].
  - **Other common inhibitors:** Elacridar (for P-gp and BCRP) is also used in such studies [3].

The following diagram outlines the logical workflow for investigating and confirming active efflux in this type of experiment.



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## Frequently Asked Questions

**Why is reducing the efflux ratio important for a drug like PF-06726304?** Many targeted anticancer drugs are substrates for efflux transporters like P-gp and BCRP, which limit their distribution into sanctuary sites like the **brain** [1] [3]. Reducing the efflux ratio is a key strategy to improve drug penetration into tumors located in the central nervous system and to overcome a mechanism of multidrug resistance in cancer cells [4].

**What are the common trade-offs when modifying a compound to reduce its efflux ratio?** As seen with the N-methylation strategy, reducing efflux can come at a cost. The primary trade-offs often include a **decrease in biochemical and cellular potency** (higher IC<sub>50</sub> values). There can also be impacts on other **pharmacokinetic properties**, such as metabolic stability, which must be optimized in subsequent rounds of drug design [1].

**Where can I find the chemical and purchasing information for PF-06726304?** Chemical suppliers like Selleck Chemicals provide detailed information on **PF-06726304**, including its structure, molecular weight, and in vitro/vivo activity data [5].

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## References

1. A Chemical Strategy toward Novel Brain-Penetrant EZH2 ... [pmc.ncbi.nlm.nih.gov]
2. The Impact of Breast Cancer Resistance Protein (BCRP ... [pubmed.ncbi.nlm.nih.gov]
3. Saturable Active Efflux by P-Glycoprotein and Breast Cancer ... [pmc.ncbi.nlm.nih.gov]
4. Efflux ABC transporters in drug disposition and their ... [pmc.ncbi.nlm.nih.gov]
5. PF-06726304 | Histone Methyltransferase inhibitor [selleckchem.com]

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